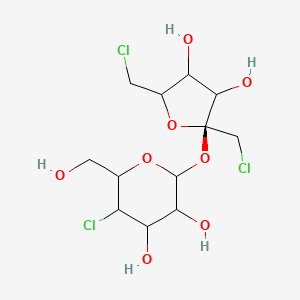
(3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of acetyloxy, bromo, and fluoro substituents on an oxolane ring, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an oxolane precursor, followed by acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反応の分析
Types of Reactions
(3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of bromo or fluoro groups with other functional groups.
科学的研究の応用
Chemistry
In chemistry, (3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated oxolanes on biological systems. Its interactions with enzymes and other biomolecules provide insights into its potential as a biochemical tool.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Its unique substituents could contribute to its activity as a potential therapeutic agent.
Industry
In industrial applications, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of (3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The acetyl groups can also play a role in modulating its activity and stability.
類似化合物との比較
Similar Compounds
- (3-Acetyloxy-5-chloro-4-fluorooxolan-2-yl)methyl acetate
- (3-Acetyloxy-5-bromo-4-chlorooxolan-2-yl)methyl acetate
- (3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl propionate
Uniqueness
(3-Acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate is unique due to the specific combination of bromo and fluoro substituents on the oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3-acetyloxy-5-bromo-4-fluorooxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFO5/c1-4(12)14-3-6-8(15-5(2)13)7(11)9(10)16-6/h6-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQYPUUXPVYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)Br)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
